Cimetidine sulfoxide

Description

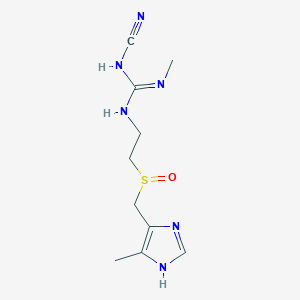

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJLJLYVNQFCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969219 | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-72-8, 151258-41-2, 151258-42-3 | |

| Record name | Cimetidine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimetidine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cimetidine sulfoxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine sulfoxide is the primary and major metabolite of cimetidine, a well-known histamine H2-receptor antagonist used in the treatment of peptic ulcers and other gastroesophageal disorders.[1][2] The metabolic conversion of cimetidine to its sulfoxide form is a crucial aspect of its pharmacokinetic profile and is primarily mediated by hepatic enzymes.[1][3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound, tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Properties

This compound is formed by the oxidation of the sulfur atom in the side chain of the cimetidine molecule.[3] This structural modification imparts distinct physicochemical properties to the metabolite compared to the parent drug.

Chemical Structure:

-

IUPAC Name: 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine

-

Molecular Formula: C₁₀H₁₆N₆OS

-

Canonical SMILES: CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N

-

InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N

The structure of this compound is characterized by the presence of an imidazole ring, a guanidine group, and a sulfoxide moiety. The sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of enantiomers.

Physicochemical Properties

This compound is typically a white to off-white solid. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 268.34 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (83.33 mg/mL) | |

| XLogP3 | -1.1 |

Metabolism and Signaling Pathway

The biotransformation of cimetidine to this compound is a key metabolic pathway. This S-oxidation is catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver and small intestine.

The metabolic conversion can be visualized as follows:

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Serum Samples

This protocol describes the simultaneous determination of cimetidine and this compound in serum.

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

To 0.5 mL of serum, add the internal standard (ornidazole).

-

Perform solid-phase extraction using a Bond Elut C18 column.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A suitable mobile phase for the separation of cimetidine, this compound, and the internal standard.

-

Flow Rate: As per standard laboratory practice.

-

Detection: UV detection at 229 nm.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Performance Characteristics:

| Parameter | Value | Reference |

| Absolute Recovery | 93% to 104% | |

| Minimum Detection Limit | 0.05 mg/L | |

| Linearity Range | Up to 7.5 mg/L | |

| Between-Run Precision (CV) | < 5% |

High-Performance Thin-Layer Chromatography (HPTLC)

This method is suitable for the determination of cimetidine in the presence of its sulfoxide derivative.

Methodology:

-

Sample Application:

-

Spot the sample solution on a silica gel HPTLC plate (10 x 20 cm).

-

-

Chromatographic Development:

-

Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).

-

Development Time: Approximately 20 minutes.

-

-

Densitometric Analysis:

-

Scan the plate at a suitable wavelength for this compound. For cimetidine, the detection wavelength is 218 nm.

-

Quantify the amount of this compound by measuring the peak area.

-

Performance Characteristics:

| Parameter | Value (for Cimetidine/Sulfoxide) | Reference |

| Rf Value | 0.85 / 0.59 |

Conclusion

This compound is a significant metabolite of cimetidine, and its formation is a critical factor in the overall disposition of the parent drug. Understanding its chemical properties, metabolic pathway, and analytical determination is paramount for researchers and professionals in drug development. The provided technical guide offers a comprehensive overview of these aspects, serving as a valuable resource for further investigation and application in pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis and Characterization of Cimetidine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a histamine H2-receptor antagonist, is a widely used therapeutic agent for managing conditions related to gastric acid secretion. Its primary metabolite, cimetidine sulfoxide, is formed through the oxidation of the thioether group in the side chain of the parent molecule. Understanding the synthesis and characterizing the properties of this metabolite are crucial for comprehensive drug metabolism studies, impurity profiling, and the development of analytical standards. This technical guide provides a detailed overview of the laboratory synthesis of this compound from cimetidine, its purification, and its characterization using various spectroscopic and chromatographic techniques.

Introduction

Cimetidine is a potent antagonist of the histamine H2 receptor, which plays a pivotal role in the secretion of gastric acid in the stomach's parietal cells. The metabolic fate of cimetidine in vivo primarily involves the oxidation of the sulfur atom in its side chain to form this compound. This biotransformation is a key aspect of its pharmacokinetic profile. For researchers and professionals in drug development, the ability to synthesize and characterize this compound is essential for a variety of applications, including:

-

Pharmacokinetic and Drug Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of cimetidine.

-

Impurity and Degradant Analysis: Identifying and quantifying this compound as a potential impurity or degradation product in pharmaceutical formulations.

-

Development of Analytical Standards: Preparing pure this compound to serve as a reference standard for analytical method development and validation.

This guide presents detailed methodologies for the synthesis, purification, and comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the selective oxidation of the thioether group in cimetidine. While several oxidizing agents can be employed, this guide details a common and effective method using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Oxidation of Cimetidine

Materials:

-

Cimetidine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cimetidine (1 equivalent) in dichloromethane (DCM) at room temperature.

-

Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the stirring cimetidine solution. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature, as the oxidation is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). The reaction is typically complete within a few hours at room temperature.

-

Work-up:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

-

Wash with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Experimental Workflow: Synthesis of this compound

Synthesis and isolation workflow for this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as methanol/ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C10H16N6OS |

| Molecular Weight | 268.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point (as Dihydrochloride) | >180 °C (decomposes)[1] |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The oxidation of the sulfur atom leads to characteristic shifts in the signals of the neighboring protons and carbons.

1H NMR and 13C NMR Data (Predicted and based on related structures):

| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |

| Imidazole-CH | ~7.5 | ~135 |

| Imidazole-C | - | ~125 |

| Imidazole-C-CH3 | - | ~130 |

| Imidazole-CH3 | ~2.2 | ~10 |

| -CH2-S(O)- | ~3.8 | ~50 |

| -S(O)-CH2- | ~3.0 | ~35 |

| -CH2-NH- | ~3.4 | ~40 |

| N-CH3 | ~2.8 | ~28 |

| Guanidine-C | - | ~160 |

| Cyano-C | - | ~118 |

Note: Actual chemical shifts may vary depending on the solvent and instrument used. The provided data is an estimation based on the structure and data from similar compounds.

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands.

Key IR Absorption Bands:

| Wavenumber (cm-1) | Assignment |

| ~3300-3100 | N-H stretching (imidazole and guanidine) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~2200 | C≡N stretching (cyano group) |

| ~1620 | C=N stretching (imidazole and guanidine) |

| ~1050 | S=O stretching (sulfoxide) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectral Data:

| Parameter | Value |

| Molecular Ion [M+H]+ | m/z 269.118 |

| Major Fragments | Fragmentation will likely involve cleavage of the side chain, with characteristic losses corresponding to the guanidine and imidazole moieties. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification.

Typical HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at approximately 220 nm.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Mechanism of Action: Cimetidine and the H2 Receptor Signaling Pathway

Cimetidine exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[2][3] This action inhibits the secretion of gastric acid. The signaling pathway is initiated by the binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR).

Histamine H2 Receptor Signaling Pathway

References

In-Depth Technical Guide: The Biological Activity of Cimetidine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimetidine, a well-established histamine H2-receptor antagonist, undergoes metabolism in the body to form several byproducts, the most prominent of which is cimetidine sulfoxide. This document provides a comprehensive analysis of the biological activity of this primary metabolite. While research indicates that this compound is significantly less active than its parent compound in its effects on H2-receptors and drug metabolism, understanding its complete pharmacological and toxicological profile is crucial for a thorough assessment of cimetidine's overall effects. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key metabolic and logical pathways to offer a clear and concise resource for scientific professionals.

Introduction

Cimetidine is a histamine H2-receptor antagonist that has been widely used to reduce gastric acid secretion. In vivo, cimetidine is metabolized primarily through S-oxidation of the thioether side chain, yielding this compound.[1] This metabolite accounts for a significant portion of the administered dose excreted in urine.[2] While the pharmacological activity of cimetidine is well-documented, the biological effects of its sulfoxide metabolite are less extensively characterized. This guide aims to consolidate the existing knowledge on the biological activity of this compound.

Pharmacological Activity

Histamine H2-Receptor Antagonism

The primary pharmacological action of cimetidine is the competitive antagonism of histamine at H2-receptors, leading to a reduction in gastric acid secretion. Studies on its major metabolite, this compound, have consistently shown that it is substantially less potent in this regard.

Qualitative Assessment: Early research into the metabolism of cimetidine identified this compound as a major metabolite and qualitatively described it as being less active than the parent compound as an H2-receptor antagonist.[1]

Quantitative Assessment: Direct quantitative data, such as IC50 or Ki values for the binding of this compound to the histamine H2-receptor, are not readily available in the published literature. The general consensus is that its contribution to the overall H2-receptor antagonist effect of a cimetidine dose is minimal.

Inhibition of Cytochrome P450 Enzymes

Cimetidine is a known inhibitor of various cytochrome P450 (CYP) enzymes, a property that underlies many of its drug-drug interactions. Research has demonstrated that this compound is a much less potent inhibitor of microsomal drug metabolism compared to cimetidine.[3]

Qualitative Assessment: In vitro and in vivo studies in rodents have shown that this compound is "much less inhibitory" than cimetidine with respect to microsomal oxidative drug metabolism.[3] Another study investigating the inhibition of acetaminophen oxidation found the inhibitory effect of this compound to be "quantitatively less" than that of cimetidine.

Quantitative Data Summary: Specific Ki or IC50 values for the inhibition of individual CYP isozymes by this compound are not well-documented in the literature, reinforcing the understanding that its clinical impact on drug metabolism is likely insignificant compared to the parent drug.

Data Presentation

Table 1: Comparative Biological Activity of Cimetidine and this compound

| Biological Activity | Cimetidine | This compound | Reference |

| H2-Receptor Antagonism | Potent competitive antagonist | Less active than cimetidine | |

| Inhibition of Microsomal Drug Metabolism | Potent inhibitor | Much less inhibitory than cimetidine | |

| Inhibition of Acetaminophen Oxidation | Dose-dependent inhibition | Quantitatively less inhibition than cimetidine |

Toxicology Profile

While comprehensive toxicological studies specifically on this compound are limited, hazard classifications from regulatory bodies provide some insight into its potential risks.

Table 2: GHS Hazard Classifications for this compound

| Hazard Statement | Classification |

| Suspected of causing cancer | Carcinogenicity (Category 2) |

| May damage fertility or the unborn child | Reproductive toxicity (Category 1B) |

Source: PubChem CID 62949

It is important to note that these classifications are based on available data and may not reflect the full toxicological profile. The in vivo concentrations of this compound following therapeutic doses of cimetidine are a key factor in determining the clinical relevance of these potential hazards.

Experimental Protocols

Detailed experimental protocols specifically designed for the evaluation of this compound are scarce in the literature. However, the methodologies used to assess the activity of cimetidine can be adapted for its metabolite.

Histamine-Stimulated Adenylate Cyclase Assay

This in vitro assay is a functional measure of H2-receptor antagonism. The principle is that H2-receptor activation by histamine stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist will inhibit this response.

Protocol Outline:

-

Preparation of Gastric Mucosal Cells: Isolate gastric mucosal cells from a suitable animal model (e.g., guinea pig).

-

Incubation: Incubate the cells with varying concentrations of the test compound (this compound) for a predetermined time.

-

Stimulation: Add a fixed concentration of histamine to stimulate the H2-receptors.

-

cAMP Measurement: After a set incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: Plot the concentration of the antagonist against the percentage inhibition of the histamine-stimulated cAMP production to determine the IC50 value.

In Vitro Microsomal Enzyme Inhibition Assay

This assay assesses the potential of a compound to inhibit cytochrome P450 enzymes.

Protocol Outline:

-

Microsome Preparation: Prepare liver microsomes from a relevant species (e.g., rat or human).

-

Incubation Mixture: Prepare an incubation mixture containing the microsomes, a specific CYP substrate (e.g., a fluorescent probe), and varying concentrations of the inhibitor (this compound).

-

Reaction Initiation: Initiate the reaction by adding an NADPH-generating system.

-

Metabolite Detection: After a specific time, stop the reaction and measure the formation of the metabolite using a suitable analytical method (e.g., fluorescence or LC-MS/MS).

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

Protocol Outline:

-

Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

-

Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: Plate the treated bacteria on a histidine-deficient medium.

-

Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

-

Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Mandatory Visualizations

Cimetidine Metabolism

Caption: Metabolic pathway of cimetidine to this compound.

H2-Receptor Antagonism Workflow

Caption: Workflow for assessing H2-receptor antagonism.

Logical Relationship of Biological Activity

Caption: Comparative biological activity of cimetidine and its sulfoxide.

Conclusion

This compound is the primary metabolite of cimetidine, formed via S-oxidation. The available evidence consistently indicates that its biological activity, particularly concerning histamine H2-receptor antagonism and cytochrome P450 inhibition, is significantly lower than that of the parent drug. While toxicological data suggests potential for carcinogenicity and reproductive toxicity, the clinical significance of these findings at therapeutic concentrations of cimetidine remains to be fully elucidated. Further research, including the generation of quantitative activity data (IC50, Ki) and detailed toxicological studies, would be beneficial for a more complete understanding of the role of this compound in the overall pharmacological and safety profile of cimetidine.

References

Cimetidine Sulfoxide: An In-Depth Analysis of its Role as a Histamine H2 Receptor Antagonist

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a foundational molecule in the treatment of acid-related gastrointestinal disorders, functions as a competitive antagonist at the histamine H2 receptor. Its primary metabolite, cimetidine sulfoxide, has been a subject of interest regarding its own pharmacological activity. This technical guide provides a comprehensive review of the available scientific literature on cimetidine and its sulfoxide metabolite, with a focus on their interaction with the histamine H2 receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and metabolic processes through standardized diagrams to facilitate a deeper understanding for researchers and professionals in drug development. While extensive data exists for cimetidine, this paper also highlights the current knowledge gap regarding the direct H2 receptor antagonist activity of this compound.

Introduction

The discovery of histamine H2 receptor antagonists revolutionized the management of peptic ulcer disease and gastroesophageal reflux disease (GERD). Cimetidine was the first clinically successful member of this class, fundamentally altering the therapeutic landscape by effectively reducing gastric acid secretion.[1] The mechanism of action for H2 receptor antagonists is the competitive blockade of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[2] This action inhibits the histamine-stimulated pathway for gastric acid production.

Cimetidine is extensively metabolized in the liver, with this compound being the major metabolite.[3] Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of cimetidine's overall effect and safety profile. This whitepaper will delve into the specifics of H2 receptor antagonism by cimetidine and explore the available evidence, or lack thereof, for similar activity in its sulfoxide metabolite.

Quantitative Pharmacodynamic Data

A critical aspect of characterizing a receptor antagonist is the quantitative assessment of its binding affinity and functional potency. For cimetidine, several key parameters have been established through various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Cimetidine | |||

| KB | 7.9 x 10-7 M | Isolated Guinea-Pig Atrium | [4] |

| KB | 8.1 x 10-7 M | Isolated Electrically-Stimulated Rat Uterus | [4] |

| pA2 | 6.1 | Isolated Guinea-Pig Atrium & Rat Uterus | |

| pA2 | 6.41 | Isolated Guinea Pig Gastric Glands | |

| Kd (high affinity) | 0.41 x 10-6 M | Isolated Guinea Pig Gastric Glands | |

| Kd (low affinity) | 12.8 x 10-6 M | Isolated Guinea Pig Gastric Glands | |

| EC50 | ~2.5 µM | Human Volunteers (in vivo) | |

| This compound | |||

| KB, pA2, Kd, EC50 | Not Reported in Searched Literature | - | - |

Note: The table clearly indicates a significant gap in the literature regarding the direct quantitative assessment of this compound's activity at the histamine H2 receptor. While it is identified as a metabolite of an H2 receptor antagonist, its own antagonist properties have not been quantitatively defined in the reviewed literature. One study did note that this compound is significantly less inhibitory than cimetidine concerning microsomal drug metabolism, a distinct mechanism from H2 receptor antagonism.

Experimental Protocols

The quantitative data presented for cimetidine were derived from established pharmacological assays. Understanding these methodologies is essential for interpreting the data and for designing future research.

In Vitro Antagonism on Isolated Tissues

The determination of KB and pA2 values for cimetidine was performed using classical pharmacological preparations of isolated guinea-pig atrium and electrically-stimulated rat uterus.

-

Tissue Preparation: Guinea-pig atria and rat uteri are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Stimulation: The tissues are stimulated to contract. In the case of the atrium, the spontaneous beat is measured. For the rat uterus, electrical field stimulation is applied.

-

Histamine Challenge: Cumulative concentration-response curves to histamine are generated to establish a baseline.

-

Antagonist Incubation: The tissues are then incubated with varying concentrations of cimetidine for a defined period.

-

Repeat Histamine Challenge: The histamine concentration-response curves are repeated in the presence of cimetidine.

-

Data Analysis: The parallel rightward shift of the dose-response curve in the presence of a competitive antagonist allows for the calculation of the KB (the dissociation constant of the antagonist-receptor complex) and the pA2 (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve).

Radioligand Binding Assays

The Kd (dissociation constant) for cimetidine was determined using radioligand binding studies on plasma membranes from isolated guinea pig gastric glands.

-

Membrane Preparation: Gastric glands are isolated from guinea pig stomachs, and the plasma membranes are prepared through a series of homogenization and centrifugation steps.

-

Radioligand: A radiolabeled form of cimetidine, such as 3H-cimetidine, is used.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled cimetidine (for competition binding) or with varying concentrations of the radioligand alone (for saturation binding).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Saturation binding data are analyzed to determine the Kd and the maximum number of binding sites (Bmax). Competition binding data are analyzed to determine the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.

In Vivo Inhibition of Gastric Acid Secretion

The EC50 for cimetidine's effect on gastric acid secretion was determined in human volunteers.

-

Study Population: Healthy male volunteers are selected for the study.

-

Stimulation of Gastric Acid Secretion: Gastric acid secretion is stimulated using a secretagogue such as histamine or pentagastrin, administered via intravenous infusion.

-

Gastric Acid Measurement: Gastric contents are continuously aspirated through a nasogastric tube, and the acid output is measured by titration.

-

Cimetidine Administration: Cimetidine is administered intravenously at various infusion rates.

-

Data Analysis: The percentage inhibition of stimulated acid secretion is calculated at different cimetidine concentrations, and the EC50 (the concentration of the drug that produces 50% of the maximal effect) is determined.

Signaling Pathways and Metabolism

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language for Graphviz.

Histamine H2 Receptor Signaling Pathway

Caption: Histamine H2 receptor signaling cascade in gastric parietal cells.

Cimetidine Metabolism

Caption: Metabolic pathways of cimetidine.

Experimental Workflow for In Vitro Antagonism

Caption: Workflow for determining in vitro H2 receptor antagonism.

Discussion and Future Directions

The data unequivocally establish cimetidine as a competitive antagonist of the histamine H2 receptor. Its binding affinity and functional potency have been well-characterized through a variety of experimental approaches. However, a significant knowledge gap exists concerning the H2 receptor antagonist activity of its primary metabolite, this compound. The lack of published Ki, IC50, or pA2 values for this compound makes a direct comparison of its potency with the parent drug impossible.

This absence of data is a critical point for consideration in drug development and clinical pharmacology. While this compound is generally considered to be less active, the extent of its contribution, if any, to the overall therapeutic or off-target effects of cimetidine remains to be definitively elucidated.

Future research should prioritize the following:

-

Quantitative H2 Receptor Binding Studies: Performing radioligand binding assays with this compound to determine its Ki or Kd at the H2 receptor.

-

Functional Antagonism Assays: Conducting in vitro functional assays, such as measuring cAMP accumulation in response to histamine in the presence of this compound, to determine its pA2 value.

-

In Vivo Studies: Investigating the effect of directly administered this compound on gastric acid secretion in animal models.

Conclusion

Cimetidine is a well-understood histamine H2 receptor antagonist with a clearly defined pharmacodynamic profile. In contrast, its major metabolite, this compound, lacks direct quantitative evidence of H2 receptor antagonist activity in the currently reviewed scientific literature. While it is a product of the metabolism of a potent H2 receptor antagonist, its own pharmacological activity at this receptor remains uncharacterized. For a complete understanding of cimetidine's in vivo effects, further investigation into the direct H2 receptor interactions of this compound is warranted. This whitepaper serves as a comprehensive guide to the current knowledge and highlights the existing gaps to guide future research endeavors in this area.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cimetidine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine sulfoxide is the primary metabolite of cimetidine, a widely used histamine H2-receptor antagonist. Understanding the physicochemical properties and analytical methodologies for this compound is crucial for pharmacokinetic studies, drug metabolism research, and the development of new therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic formation pathway. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.

Chemical and Physical Properties

This compound is a polar metabolite of cimetidine, formed by the oxidation of the thioether group. Its physical and chemical properties are summarized below.

General Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Chemical Formula | C₁₀H₁₆N₆OS | [2] |

| Molecular Weight | 268.34 g/mol | [2] |

| IUPAC Name | 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | [2] |

| CAS Number | 54237-72-8 | [2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | >180°C (decomposes) (for the dihydrochloride salt) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Metabolic Pathway of Cimetidine to this compound

Cimetidine is primarily metabolized in the liver to this compound. This biotransformation is catalyzed by the cytochrome P450 (CYP450) enzyme system and flavin-containing monooxygenases (FMOs).

Experimental Protocols

This section details the methodologies for the synthesis and analytical quantification of this compound.

Synthesis of this compound

The following is a representative protocol for the chemical synthesis of this compound via the oxidation of cimetidine. This method is based on general procedures for thioether oxidation.

Materials:

-

Cimetidine

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve cimetidine in a suitable solvent such as a mixture of dichloromethane and glacial acetic acid in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise with constant stirring.

-

Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., ethyl acetate:methanol:ammonia).

-

Quenching: Once the reaction is complete (disappearance of the cimetidine spot on TLC), quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by column chromatography or recrystallization to obtain a pure product.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the simultaneous determination of cimetidine and this compound in biological matrices.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 228 nm.

-

Injection Volume: 20 µL.

Sample Preparation (from Plasma):

-

Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Extraction: The supernatant containing cimetidine and this compound can be directly injected into the HPLC system or further purified using solid-phase extraction (SPE).

Standard Curve Preparation:

-

Prepare a series of standard solutions of cimetidine and this compound of known concentrations in the appropriate matrix (e.g., drug-free plasma).

-

Analyze these standards using the HPLC method described above.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

Analytical Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

This method provides an alternative for the separation and quantification of cimetidine and its sulfoxide derivative.

Instrumentation and Conditions:

-

HPTLC Plates: Silica gel 60 F254 plates.

-

Mobile Phase: Ethyl acetate:isopropanol:20% ammonia (9:5:4, v/v/v).

-

Detection: Densitometric scanning at 218 nm.

Procedure:

-

Sample Application: Apply standard and sample solutions to the HPTLC plate as bands.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

Drying: After development, dry the plate thoroughly.

-

Quantification: Scan the dried plate using a densitometer at 218 nm and quantify the analytes by comparing the peak areas of the samples to those of the standards.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR of Cimetidine (for comparison, in DMSO-d₆):

-

δ 7.48 (s, 1H, imidazole CH)

-

δ 7.18 (s, 1H, NH)

-

δ 3.65 (s, 2H, CH₂S)

-

δ 3.31 (t, 2H, NCH₂)

-

δ 2.70 (t, 2H, SCH₂)

-

δ 2.57 (s, 3H, NCH₃)

-

δ 2.13 (s, 3H, imidazole CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹. The other characteristic peaks of the cimetidine backbone would also be present.

-

Key IR Absorptions of Cimetidine (for comparison):

-

N-H stretching: ~3240 cm⁻¹

-

C=N stretching (imidazole): ~1597 cm⁻¹

-

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (268.34 g/mol ). The fragmentation pattern would be influenced by the presence of the sulfoxide group and the imidazole and guanidine moieties.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their work related to drug metabolism, pharmacokinetics, and analytical chemistry. The visualization of the metabolic pathway offers a clear understanding of the in vivo formation of this key metabolite. Further research to fully characterize the spectroscopic properties and to determine a precise melting point for the free base would be beneficial to the scientific community.

References

Cimetidine Sulfoxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine sulfoxide, the primary metabolite of the histamine H2-receptor antagonist cimetidine, is a critical molecule in understanding the pharmacokinetics and metabolism of its parent drug. This technical guide provides a comprehensive overview of this compound, including its chemical identity, analytical methodologies for its quantification, and its pharmacokinetic profile. Detailed experimental protocols and structured data are presented to serve as a valuable resource for researchers and professionals in drug development and analysis.

Chemical Identity

This compound is formed through the oxidation of the sulfur atom in the side chain of cimetidine.[1] Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 54237-72-8 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₆N₆OS | |

| Molecular Weight | 268.34 g/mol | |

| Synonyms | (±)-Cimetidine S-oxide, SKF-92452 |

Metabolism and Pharmacokinetics

Cimetidine is metabolized in the liver to this compound and hydroxymethylcimetidine. The sulfoxide metabolite accounts for approximately 10-15% of the total elimination of cimetidine. The enzymes implicated in the metabolism of cimetidine include both cytochrome P450 and flavin-containing monooxygenases.

The pharmacokinetic parameters of cimetidine and this compound have been studied in various patient populations. The following table summarizes key pharmacokinetic data in patients with normal and impaired renal function after a single intravenous dose of 200 mg cimetidine.

| Parameter | Normal Renal Function | Severe Renal Failure |

| Cimetidine Excretion (unchanged) | 47.3% | 2.2% |

| This compound Excretion | 12.8% | 0.5% |

| Cimetidine Plasma T₁/₂ (half-life) | 2.0 h | 3.9 h |

| This compound Plasma T₁/₂ | 1.7 h | No elimination phase observed |

Metabolic Pathway of Cimetidine

Analytical Methodologies

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Serum Samples

A robust HPLC method for the simultaneous determination of cimetidine and this compound in serum has been developed.

Experimental Protocol:

-

Sample Preparation:

-

To 0.5 mL of serum, add an internal standard (e.g., ornidazole).

-

Perform solid-phase extraction using a Bond Elut C18 analytical column.

-

Elute the analytes from the column.

-

-

Chromatographic Conditions:

-

Column: Ultrasphere C18 reversed-phase column.

-

Detection: UV detection at 229 nm.

-

Mobile Phase: Specific composition should be optimized, but a common approach involves a buffered aqueous-organic mobile phase.

-

Flow Rate: Maintain a constant flow rate for reproducible results.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of cimetidine and this compound in the samples by comparing their peak areas to the calibration curve.

-

Method Performance:

| Parameter | Cimetidine | This compound |

| Absolute Recovery | 94 to 103% | 93 to 104% |

| Minimum Detection Limit | 0.1 mg/L | 0.05 mg/L |

| Linearity Range | Up to 10 mg/L | Up to 7.5 mg/L |

| Between-Run Precision | < 5% CV | < 5% CV |

Data sourced from a study on the quantitation of cimetidine and this compound in serum.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a selective and accurate method for the determination of cimetidine in the presence of its sulfoxide derivative.

Experimental Protocol:

-

Sample Application:

-

Spot the samples onto silica gel HPTLC plates (10 x 20 cm).

-

-

Chromatographic Development:

-

Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).

-

Development: Allow the chromatogram to develop for approximately 20 minutes.

-

Rf Values: Cimetidine (0.85), this compound (0.59).

-

-

Densitometric Analysis:

-

Record peak areas at a detection wavelength of 218 nm.

-

-

Quantification:

-

Plot the relationship between concentration and the corresponding peak area over a range of 5-50 µ g/spot .

-

Method Performance:

| Parameter | Value |

| Mean Recovery | 100.39% ± 1.33% |

Data sourced from a study on the determination of cimetidine and its sulfoxide derivative.

Experimental Workflow for HPLC Analysis

References

- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The pharmacokinetics of cimetidine and its sulphoxide metabolite in patients with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cimetidine and its sulphoxide metabolite during haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Dawn of a New Era in Ulcer Treatment: A Technical Guide to the Discovery and Metabolism of Cimetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of cimetidine, a landmark drug that revolutionized the treatment of peptic ulcer disease. We delve into the pioneering work of Sir James Black and the principles of rational drug design that led to its development. The guide details the metabolic pathways of cimetidine, including sulfoxidation and hydroxylation, and the enzymes responsible for these transformations. Quantitative pharmacokinetic data are presented in structured tables for clear comparison. Furthermore, we outline the detailed methodologies of key experiments that were instrumental in elucidating cimetidine's metabolism and its significant impact on the cytochrome P450 enzyme system, a cornerstone of its drug-drug interaction profile. Visual diagrams of metabolic pathways and experimental workflows are provided to enhance understanding.

A Paradigm Shift in Gastroenterology: The Discovery and History of Cimetidine

The story of cimetidine is a testament to the power of rational drug design, a concept championed by the Nobel laureate Sir James Black.[1][2] Prior to the 1970s, the treatment for peptic ulcers was largely limited to antacids, which offered only temporary relief, and invasive surgery.[2] The prevailing understanding was that histamine stimulated gastric acid secretion, yet traditional antihistamines, which targeted what would become known as H1 receptors, were ineffective in treating ulcers.[3]

Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) postulated the existence of a second type of histamine receptor, which they designated the H2 receptor, located on gastric parietal cells.[3] Their hypothesis was that blocking this receptor would inhibit acid production. This marked a shift from the common trial-and-error method of drug discovery to a targeted, mechanism-based approach.

The research journey began with the histamine molecule itself, systematically modifying its structure to create an antagonist. This led to the development of burimamide, the first H2 receptor antagonist, which, while effective, had poor oral bioavailability. Further molecular refinement resulted in metiamide, which was more potent but associated with toxicity concerns due to its thiourea group. The culmination of this meticulous process was the synthesis of cimetidine in the mid-1970s, a potent, orally active H2 receptor antagonist with a favorable safety profile. Marketed as Tagamet, cimetidine quickly became a blockbuster drug, profoundly changing the management of acid-related gastrointestinal disorders.

The Metabolic Journey of Cimetidine

Cimetidine is primarily eliminated from the body through a combination of renal excretion of the unchanged drug and hepatic metabolism. In the liver, cimetidine undergoes several biotransformation reactions, primarily mediated by the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems.

The main metabolic pathways are:

-

S-oxidation: The most significant metabolic pathway, leading to the formation of cimetidine sulfoxide. This metabolite is pharmacologically inactive.

-

Hydroxylation: A minor pathway involving the hydroxylation of the methyl group on the imidazole ring to form 5-hydroxymethyl cimetidine.

-

Guanidine Urea Formation: This is considered a minor metabolic route.

-

N'-Glucuronidation: A more recently identified pathway involving conjugation with glucuronic acid to form cimetidine-N'-glucuronide.

A significant portion of an administered dose of cimetidine is excreted unchanged in the urine.

Visualizing the Metabolic Pathways

The metabolic transformation of cimetidine can be visualized through the following pathway diagram.

References

The Role of Cimetidine Sulfoxide in Drug Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimetidine, a well-established histamine H2-receptor antagonist, is known to influence multiple drug signaling pathways, primarily through its interaction with histamine receptors and inhibition of cytochrome P450 (CYP) enzymes. Its principal metabolite, cimetidine sulfoxide, is formed in the liver and excreted via the kidneys. While the parent compound's pharmacological activities are extensively documented, this compound is generally considered to be a less active metabolite. This guide synthesizes the available technical data on this compound's role in drug signaling, contextualized by the known effects of cimetidine. Current research indicates that this compound has significantly lower activity at key pharmacological targets compared to its parent compound, suggesting a minimal direct role in modulating major signaling pathways.

Cimetidine Metabolism and the Formation of this compound

Cimetidine is primarily metabolized in the liver, with this compound being the major metabolic product.[1][2] This biotransformation involves the S-oxidation of the thioether side chain.[1] Following oral administration, a significant portion of cimetidine is excreted unchanged in the urine, while this compound accounts for a smaller fraction of the eliminated dose.[1]

Interaction with Cytochrome P450 Enzymes

Cimetidine is a well-known inhibitor of several cytochrome P450 isoenzymes, which can lead to numerous drug-drug interactions.[3] In contrast, this compound exhibits significantly weaker inhibitory activity on CYP enzymes.

A comparative study on the interaction of cimetidine and its metabolites with cytochrome P450 enzymes from phenobarbital-pretreated rat liver microsomes provided quantitative data on their inhibitory potential. The results clearly demonstrate that cimetidine S-oxide has a substantially higher IC50 value compared to the parent compound, indicating a much lower affinity for and inhibition of these enzymes.

| Compound | Enzyme Preparation | IC50 (mmol/L) |

| Cimetidine | Partially purified CYPs from phenobarbital-pretreated rats | 0.14 |

| Cimetidine S-oxide | Partially purified CYPs from phenobarbital-pretreated rats | 3.15 |

| Table 1: Comparative Inhibition of Cytochrome P450 by Cimetidine and Cimetidine S-oxide |

This significant difference in inhibitory potency suggests that the formation of this compound represents a detoxification pathway, reducing the potential for drug-drug interactions mediated by CYP inhibition.

References

An In-depth Technical Guide to the Solubility and Stability of Cimetidine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of cimetidine sulfoxide, the primary metabolite of the H2-receptor antagonist cimetidine. A thorough understanding of these physicochemical properties is critical for its quantification in biological matrices, for assessing its potential pharmacological or toxicological effects, and for the development of analytical methods. This document compiles available data on the solubility of this compound in various solvents and details its stability under different stress conditions. Furthermore, it outlines relevant experimental protocols for the determination of these properties and discusses potential degradation pathways.

Introduction

Cimetidine, a widely used histamine H2-receptor antagonist, is metabolized in the liver to form this compound as its main metabolite.[1] The formation of this sulfoxide derivative is a result of the oxidation of the side-chain sulfur atom. While the pharmacological activity of cimetidine is well-established, a comprehensive understanding of the physicochemical properties of its sulfoxide metabolite is essential for bioanalytical method development, pharmacokinetic studies, and safety assessments. This guide focuses on two key parameters: solubility and stability.

Solubility of this compound

The solubility of a compound dictates its behavior in various biological and experimental settings. This compound is a white to off-white solid.[2] The sulfoxide group can influence the compound's solubility compared to its parent compound, cimetidine.[2]

Quantitative Solubility Data

Quantitative solubility data for this compound is crucial for preparing stock solutions, developing formulations, and designing in vitro assays. The available data is summarized in the table below. For comparison, solubility data for the parent compound, cimetidine, is also included where available.

| Solvent System | This compound Solubility | Cimetidine Solubility | Reference(s) |

| Water | Soluble up to 100 mM | 11.4 mg/mL (at 37 °C) | |

| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (requires heating and sonication) | 30 mg/mL | |

| Methanol | Slightly soluble | Freely soluble | |

| Ethanol | - | ~1 mg/mL | |

| Dimethylformamide (DMF) | - | ~30 mg/mL | |

| 1:1 DMSO:PBS (pH 7.2) | - | ~0.5 mg/mL | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | - | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | - | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | - |

Note: The solubility of this compound in common organic solvents such as ethanol, isopropanol, acetone, and acetonitrile is not extensively reported in the literature. Further experimental determination is recommended for specific applications.

Stability of this compound

The stability of this compound is a critical parameter for ensuring accurate analytical measurements and for understanding its persistence and potential degradation in various environments. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Degradation Pathways

Cimetidine itself is known to degrade via hydrolysis and oxidation. The primary degradation pathways for cimetidine involve the oxidation of the thioether to form this compound, and the hydrolysis of the cyanoguanidine group.

While specific degradation pathways for this compound are not extensively detailed in the reviewed literature, general knowledge of sulfoxide and imidazole chemistry suggests potential routes of degradation.

-

Oxidative Degradation: The sulfoxide moiety could be further oxidized to a sulfone. The imidazole ring is also susceptible to oxidative cleavage.

-

Hydrolytic Degradation: The stability of the sulfoxide bond and the imidazole ring under acidic and basic conditions would determine the extent of hydrolytic degradation. The cyanoguanidine moiety, if still present, could also be susceptible to hydrolysis.

-

Photodegradation: While cimetidine is resistant to direct photolysis, it can be degraded by singlet oxygen. The photosensitivity of the imidazole moiety in other molecules has been noted. The photostability of this compound requires specific investigation.

-

Thermal Degradation: Cimetidine has been shown to undergo thermal transformation to a stable N3-enamino tautomer at high temperatures (160-180°C). The thermal stability of this compound needs to be independently evaluated.

A study on the oxidative degradation of cimetidine using various processes (chlorination, ozonation, photocatalysis, and photolysis) identified seven degradation products, which were mainly formed by the oxidation of the thioether, addition of hydroxyl radicals, and oxidative cleavage.

Identified Degradation Products of Cimetidine

A study involving the reaction of cimetidine with Fenton reagent, which simulates mixed-function oxidase metabolism, identified the following products:

-

This compound

-

N-desmethylcimetidine

-

N-desmethylthis compound

-

Cimetidine guanylurea

-

5-hydroxymethylimidazole derivative of this compound

These products provide insight into the potential further degradation of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of solubility and stability.

Solubility Determination

This method determines the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This high-throughput method is often used in early drug discovery.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Monitor the formation of precipitate over a defined period (e.g., 1-2 hours) using methods such as nephelometry, turbidimetry, or visual inspection.

Stability Testing (Forced Degradation)

Forced degradation studies are performed to evaluate the intrinsic stability of this compound and to develop a stability-indicating analytical method.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water mixture).

-

Stress Conditions: Subject the solutions to various stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose the solution to UV and/or visible light.

-

-

Time Points: Withdraw samples at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.

-

Detection: UV detection is suitable for cimetidine and its derivatives.

-

Method Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The method's ability to separate this compound from its known and potential degradation products must be demonstrated. A photodiode array (PDA) detector can be used to assess peak purity.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability testing of this compound.

Potential Degradation Pathway of Cimetidine

Caption: Potential degradation pathways of cimetidine.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While some quantitative solubility data in aqueous and DMSO-based systems are available, a comprehensive solubility profile in a wider range of organic solvents is lacking. Similarly, while the formation of this compound as a primary degradation product of cimetidine is well-documented, detailed studies on the intrinsic stability and degradation pathways of this compound itself are limited. For researchers and drug development professionals, it is recommended that specific solubility and stability studies be conducted for this compound under conditions relevant to their applications. The development and validation of a robust stability-indicating HPLC method are paramount for accurate quantification and impurity profiling. The experimental protocols and degradation pathways outlined in this guide provide a framework for conducting such investigations.

References

- 1. Thermally induced solid-state transformation of cimetidine. A multi-spectroscopic/chemometrics determination of the kinetics of the process and structural elucidation of one of the products as a stable N3-enamino tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of cimetidine and its sulphoxide metabolite during haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimetidine Sulfoxide: A Technical Overview of a Primary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine sulfoxide is the principal metabolite of cimetidine, a widely-known histamine H2-receptor antagonist.[1][2][3] While the therapeutic effects of cimetidine are well-documented, the independent pharmacological activity and potential therapeutic applications of its sulfoxide metabolite remain largely unexplored and are not well-documented.[4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its formation, pharmacokinetic profile, and the limited data available on its biological activity. This document aims to consolidate existing knowledge and identify gaps in research to guide future investigations into the potential therapeutic relevance of this metabolite.

Introduction

Cimetidine, a histamine H2-receptor antagonist, has been extensively used for the treatment of acid-peptic disorders, including duodenal and gastric ulcers.[5] The biotransformation of cimetidine in the body leads to the formation of several metabolites, with this compound being the most significant. Understanding the properties of this primary metabolite is crucial for a complete comprehension of the pharmacology and toxicology of cimetidine. This whitepaper will delve into the known characteristics of this compound, with a focus on quantitative data, metabolic pathways, and areas requiring further research.

Metabolism of Cimetidine to this compound

The formation of this compound occurs primarily in the liver through the S-oxidation of the parent cimetidine molecule. This metabolic process is a key pathway for the elimination of cimetidine.

Caption: Metabolic conversion of cimetidine.

Quantitative Pharmacokinetic Data

Limited quantitative data is available for this compound, primarily from studies investigating the pharmacokinetics of cimetidine. The following table summarizes key comparative parameters.

| Parameter | Cimetidine | This compound | Species | Source |

| Primary Metabolite Status | - | Yes, primary metabolite | Human, Rat, Dog | |

| Enantiomeric Ratio in Urine (+/-) | Not Applicable | 57:43 | Rat | |

| Inhibition of Acetaminophen Oxidation | Significant | Quantitatively less than cimetidine | Rat, Human |

Biological Activity and Therapeutic Potential

The biological activity of this compound appears to be significantly less potent than its parent compound, cimetidine. The primary focus of existing research has been on its role as a metabolite rather than an active therapeutic agent.

Histamine H2-Receptor Antagonism

While cimetidine is a potent histamine H2-receptor antagonist, there is a lack of substantial evidence to suggest that this compound possesses similar activity. The structural modification from a sulfide to a sulfoxide likely alters its binding affinity for the H2-receptor.

Enzyme Inhibition

Studies have shown that cimetidine is an inhibitor of various cytochrome P450 (CYP) enzymes. Research on acetaminophen metabolism indicates that this compound has a weaker inhibitory effect on its oxidation compared to cimetidine. This suggests that the sulfoxidation of cimetidine reduces its potential for drug-drug interactions mediated by CYP inhibition.

Experimental Protocols

Detailed experimental protocols specifically designed to evaluate the therapeutic effects of this compound are scarce in the published literature. However, methods for its quantification and studies on the metabolism of cimetidine provide some insight into relevant experimental designs.

In Vitro Metabolism Studies

-

Objective: To investigate the enzymatic conversion of cimetidine to this compound.

-

Methodology:

-

Incubate cimetidine with mammalian small intestinal microsomes from different species (e.g., rabbit jejunal microsomes).

-

Utilize cofactors such as NADPH.

-

Employ inhibitors of flavin-containing monooxygenases and cytochrome P450 enzymes to identify the key enzymes involved in sulfoxidation.

-

Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC).

-

Caption: In vitro metabolism workflow.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is the primary, but largely inactive, metabolite of cimetidine. Its therapeutic effects are considered to be minimal in comparison to the parent drug. The primary role of this compound in pharmacology is as a marker of cimetidine metabolism and elimination.

Future research should focus on definitively characterizing the pharmacological activity of this compound. Key areas for investigation include:

-

Receptor Binding Assays: To determine the binding affinity of this compound for histamine H2-receptors and other potential molecular targets.

-

In Vivo Pharmacodynamic Studies: To assess any physiological effects of isolated this compound administration in animal models.

-

Toxicology Studies: To evaluate the potential for any adverse effects associated with the accumulation of this compound, particularly in individuals with impaired drug metabolism.

A more thorough understanding of the biological properties of this compound will provide a more complete picture of the overall effects of cimetidine administration and may reveal novel, albeit likely modest, pharmacological activities.

References

Methodological & Application

Application Note: Quantification of Cimetidine Sulfoxide in Human Serum using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of cimetidine sulfoxide, the primary metabolite of the H2-receptor antagonist cimetidine, in human serum. The described method utilizes a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection, offering a sensitive and reliable assay for pharmacokinetic and drug metabolism studies. The protocol includes a comprehensive guide to sample preparation using solid-phase extraction (SPE), preparation of standards and quality controls, and detailed chromatographic conditions. Method validation parameters, including linearity, precision, accuracy, and recovery, are summarized to demonstrate the robustness of the assay.

Introduction

Cimetidine is a widely used medication for the treatment of peptic ulcers and other gastroesophageal disorders. Its clinical efficacy and safety are influenced by its metabolism, with this compound being the major metabolite. Accurate quantification of this compound in biological matrices such as serum is crucial for understanding the pharmacokinetic profile of cimetidine and for bioequivalence studies. This document outlines a validated HPLC method for the simultaneous determination of cimetidine and this compound in human serum.

Chemical Structures

Caption: Chemical structures of Cimetidine and its metabolite, this compound.

Experimental Protocol

Materials and Reagents

-

Cimetidine reference standard

-

This compound reference standard

-

Ornidazole (Internal Standard)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Deionized water

-

Drug-free human serum

-

Solid-Phase Extraction (SPE) C18 cartridges

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Specification |

| HPLC System | Agilent 1100 series or equivalent |

| Analytical Column | Ultrasphere C18, reversed-phase column[1] |

| Mobile Phase | Methanol and 5 mM K2HPO4 (10:90, v/v), adjusted to pH 2.8[2] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 229 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Preparation of Standard Solutions and Quality Controls

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of cimetidine, this compound, and ornidazole reference standards.

-

Dissolve each standard in methanol in separate 10 mL volumetric flasks and make up to volume.

Working Standard Solutions:

-

Prepare serial dilutions of the stock solutions with methanol to create working standards at various concentrations.

Internal Standard (IS) Working Solution (4 µg/mL):

-

Dilute the ornidazole stock solution with 0.2 M sodium phosphate buffer (pH 7.0) to achieve a final concentration of 4 µg/mL.[1] This solution is stable for up to two months at room temperature.[1]

Calibration Standards and Quality Control (QC) Samples:

-

Spike drug-free human serum with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 0.5 mL of serum sample (or calibration standard/QC), add 0.5 mL of the ornidazole internal standard solution.

-

Condition a C18 SPE cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of water, and finally 1.0 mL of 0.1 M phosphate buffer (pH 7.0). Ensure the cartridge does not go dry.

-

Load the serum-IS mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 2.0 mL of 0.1 M phosphate buffer (pH 7.0) followed by 2.0 mL of deionized water.

-

Elute the analytes with an appropriate volume of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Method Validation Data

| Parameter | Cimetidine | This compound | Ornidazole (IS) |

| Linearity Range | Up to 10 mg/L | Up to 7.5 mg/L | N/A |

| Correlation Coefficient (r²) | >0.999 | >0.999 | N/A |

| Limit of Detection (LOD) | 0.1 mg/L | 0.05 mg/L | N/A |